UR-PI376
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Overview
Description
UR-PI376 is a selective histamine H4 receptor agonist. It exhibits high selectivity for the histamine H4 receptor over other histamine receptor subtypes, such as histamine H1, histamine H2, and histamine H3 receptors . This compound is primarily used in scientific research to study the role of histamine H4 receptors in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UR-PI376 involves the preparation of cyanoguanidine derivatives. The synthetic route typically includes the following steps:
Formation of the imidazolylalkyl intermediate: This step involves the reaction of an imidazole derivative with an alkylating agent to form the imidazolylalkyl intermediate.
Introduction of the cyanoguanidine moiety: The imidazolylalkyl intermediate is then reacted with a cyanoguanidine derivative under appropriate conditions to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
UR-PI376 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkylating agents and nucleophiles. The reactions are typically carried out under mild to moderate conditions.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the compound .
Scientific Research Applications
UR-PI376 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the selectivity and affinity of histamine H4 receptors.
Biology: Employed in research to investigate the role of histamine H4 receptors in immune responses and inflammation.
Medicine: Potential therapeutic applications in the treatment of conditions such as allergic rhinitis, rheumatoid arthritis, bronchial asthma, and pruritus.
Industry: Utilized in the development of new pharmacological agents targeting histamine H4 receptors.
Mechanism of Action
UR-PI376 exerts its effects by selectively binding to and activating histamine H4 receptors. This activation triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of downstream effectors. The molecular targets and pathways involved in the action of this compound include the regulation of immune cell function and inflammatory responses .
Comparison with Similar Compounds
UR-PI376 is unique in its high selectivity for histamine H4 receptors compared to other histamine receptor subtypes. Similar compounds include:
UR-AK24: An acylguanidine derivative with affinity for multiple histamine receptor subtypes.
JNJ-7777120: A standard histamine H4 receptor antagonist with partial agonistic activity at certain histamine H4 receptor species orthologs.
This compound stands out due to its potent and selective agonistic activity at histamine H4 receptors, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C17H22N6S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine |
InChI |
InChI=1S/C17H22N6S/c18-13-22-17(20-9-5-4-6-15-12-19-14-23-15)21-10-11-24-16-7-2-1-3-8-16/h1-3,7-8,12,14H,4-6,9-11H2,(H,19,23)(H2,20,21,22) |
InChI Key |
DHHDEHNHEBYRPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UR-PI376, UR-PI-376, UR-PI 376, URPI376, URPI-376, URPI 376 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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